Cas no 667461-51-0 (2-(4-chloro-2-fluorophenyl)ethan-1-ol)

2-(4-Chloro-2-fluorophenyl)ethan-1-ol is a fluorinated and chlorinated phenyl ethanol derivative with applications in pharmaceutical and agrochemical synthesis. Its key structural features include a chloro-fluorophenyl moiety and a hydroxyl-terminated ethyl chain, offering versatility as an intermediate in the preparation of bioactive compounds. The presence of both halogen substituents enhances its reactivity in cross-coupling and substitution reactions, while the hydroxyl group allows for further functionalization, such as esterification or oxidation. This compound is valued for its stability under standard conditions and precise reactivity profile, making it suitable for controlled synthetic processes. High-purity grades ensure consistent performance in research and industrial applications.
2-(4-chloro-2-fluorophenyl)ethan-1-ol structure
667461-51-0 structure
Product Name:2-(4-chloro-2-fluorophenyl)ethan-1-ol
CAS No:667461-51-0
MF:C8H8ClFO
MW:174.599925041199
CID:3374052
PubChem ID:67369720
Update Time:2025-05-27

2-(4-chloro-2-fluorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • BENZENEETHANOL, 4-CHLORO-2-FLUORO-
    • 2-(4-chloro-2-fluorophenyl)ethanol
    • 2-(4-chloro-2-fluorophenyl)ethan-1-ol
    • EN300-1625589
    • 4-Chloro-2-fluorophenethyl alcohol
    • AKOS017517981
    • 667461-51-0
    • SCHEMBL2339561
    • DTXSID201303897
    • 4-Chloro-2-fluorobenzeneethanol
    • Inchi: 1S/C8H8ClFO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2
    • InChI Key: YQDFGTHQEZIQHI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)F)CCO

Computed Properties

  • Exact Mass: 174.0247707g/mol
  • Monoisotopic Mass: 174.0247707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.2Ų

2-(4-chloro-2-fluorophenyl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Enamine
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Enamine
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Enamine
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Enamine
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